- Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds, Green Chemistry, 2023, 25(3), 940-945

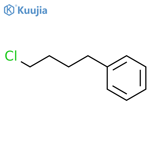

Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)

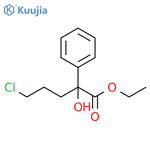

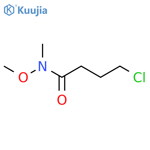

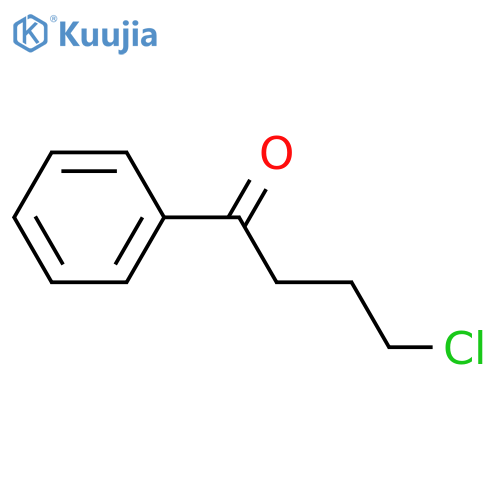

4-chloro-1-phenylbutan-1-one structure

Nome do Produto:4-chloro-1-phenylbutan-1-one

4-chloro-1-phenylbutan-1-one Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Butanone,4-chloro-1-phenyl-

- 4-Chloro-1-oxo-1-phenylbutane

- 4’-CHLOROBUTYROPHENONE

- 4-chloro-1-phenylbutan-1-one

- GAMMA-CHLOROBUTYROPHENONE

- 1-Benzoyl-3-chloropropane

- 3-Benzoylpropyl chloride

- 3-Chloropropyl phenyl ketone

- 4-Chloro-1-phenyl-1-butanone

- NSC 76579

- 4-Chloro-1-phenyl-1-butanone (ACI)

- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)

- 4-Chlorobutyrophenone

- γ-Chlorobutyrophenone

- 1-phenyl-4-chloro-butan-1-one

- 4chloro-1-phenylbutan-1-one

- AS-57605

- MFCD00001005

- omega-Chlorobutyrophenone

- 4-chlorobutyro-phenone

- 1-phenyl-4-chlorobutan-1-one

- AKOS000120406

- SY274770

- 4-chlorobutyrylbenzene

- 1-chloro-4-phenylbutan-4-one

- 1-Butanone, 4-chloro-1-phenyl-

- DTXSID10917236

- SCHEMBL318784

- Q63393283

- NSC-76579

- EN300-20277

- NSC76579

- 4-chloro-1-phenylbutan-1one

- Z104477558

- 939-52-6

- 4-Chloro-1-phenyl-1-butanone #

- .gamma.-Chlorobutyrophenone

- 4-Chlorobutyrophenone, technical grade

- .omega.-Chlorobutyrophenone

- E75834

- Chlorpropylphenylketon

- W-109620

- QR9PK9JWG3

-

- MDL: MFCD00001005

- Inchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

- Chave InChI: GHEFQKHLHFXSBR-UHFFFAOYSA-N

- SMILES: O=C(CCCCl)C1C=CC=CC=1

- BRN: 878974

Propriedades Computadas

- Massa Exacta: 182.05000

- Massa monoisotópica: 182.05

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 4

- Complexidade: 139

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.5

- Superfície polar topológica: 17.1A^2

- Contagem de Tautomeros: 2

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.137 g/mL at 25 °C(lit.)

- Ponto de Fusão: 19-20 °C (lit.)

- Ponto de ebulição: 130-133 °C4 mm Hg

- Ponto de Flash: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - Índice de Refracção: n20/D 1.544(lit.)

- Solubilidade: Very slightly soluble (0.37 g/l) (25 º C),

- PSA: 17.07000

- LogP: 2.88830

- Solubilidade: Not determined

4-chloro-1-phenylbutan-1-one Informações de segurança

- Número de transporte de matérias perigosas:UN 2927 6.1/PG 1

- WGK Alemanha:3

- Instrução de Segurança: S23-S24/25

-

Identificação dos materiais perigosos:

4-chloro-1-phenylbutan-1-one Dados aduaneiros

- CÓDIGO SH:2914700090

- Dados aduaneiros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-chloro-1-phenylbutan-1-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20277-50.0g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 50.0g |

$174.0 | 2023-07-10 | |

| Enamine | EN300-20277-25.0g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 25.0g |

$94.0 | 2023-07-10 | |

| Chemenu | CM460523-1g |

4-Chlorobutyrophenone |

939-52-6 | 95%+ | 1g |

$55 | 2022-05-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY048-5g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 97+% | 5g |

323.0CNY | 2021-07-14 | |

| Apollo Scientific | OR59430-25g |

4-Chlorobutyrophenone |

939-52-6 | 98% | 25g |

£107.00 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254648-5 g |

4-Chlorobutyrophenone, |

939-52-6 | 5g |

¥181.00 | 2023-07-11 | ||

| Enamine | EN300-20277-10.0g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 10.0g |

$59.0 | 2023-07-10 | |

| Fluorochem | 203613-1g |

4-chloro-1-oxo-1-phenylbutane |

939-52-6 | >95% | 1g |

£249.00 | 2022-03-01 | |

| Chemenu | CM460523-500mg |

4-Chlorobutyrophenone |

939-52-6 | 95%+ | 500mg |

$54 | 2022-05-28 | |

| Enamine | EN300-20277-0.25g |

4-chloro-1-phenylbutan-1-one |

939-52-6 | 95% | 0.25g |

$19.0 | 2023-09-16 |

4-chloro-1-phenylbutan-1-one Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ; 6 h, 1 atm, 20 °C

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

1.2 Reagents: Piperidine

1.3 Reagents: Dowex 50W

Referência

- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

Synthetic Routes 4

Condições de reacção

1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 6 h, rt

Referência

- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ; 3 h, 25 °C; 30 min, 25 °C

Referência

- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals, Organic Letters, 2019, 21(22), 9241-9246

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; 1 h, 5 °C; 30 min, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referência

- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization, Chemical Papers, 2010, 64(4), 499-503

Synthetic Routes 8

Condições de reacção

Referência

- Ethyl mandelate as a convenient new benzoyl anion equivalent, Synlett, 1997, (3), 293-294

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Referência

- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides, Organic Letters, 2012, 14(9), 2414-2417

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran

Referência

- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 1 h, 20 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones, Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 5 h, 25 °C

Referência

- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 6 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ; 1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C

Referência

- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals, ChemRxiv, 2019, 1, 1-6

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C

Referência

- Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis, Tetrahedron, 2007, 63(52), 12917-12926

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile , Water ; rt → reflux; 25 min, reflux; 5 min, reflux

Referência

- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate, Synthetic Communications, 2003, 33(8), 1325-1332

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane , 2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ; 4 h, 50 °C

Referência

- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 0 °C

Referência

- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145

4-chloro-1-phenylbutan-1-one Raw materials

- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester

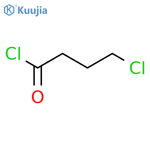

- 4-chlorobutanoyl chloride

- Triphenylbismuth

- (4-chloro-1,1-dimethoxybutyl)benzene

- 1-phenylcyclobutan-1-ol

- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)

- 4-chloro-N-methoxy-N-methylbutanamide

- 1-Chloro-4-phenylbutane

- Benzenemethanol, a-(3-chloropropyl)-

- Benzene, (1,4-dichlorobutyl)-

4-chloro-1-phenylbutan-1-one Preparation Products

4-chloro-1-phenylbutan-1-one Literatura Relacionada

-

Francesca C. Sassone,Filippo M. Perna,Antonio Salomone,Saverio Florio,Vito Capriati Chem. Commun. 2015 51 9459

-

Claudio Monasterolo,Helge Müller-Bunz,Declan G. Gilheany Chem. Sci. 2019 10 6531

-

Rosmara Mansueto,Valentina Mallardo,Filippo Maria Perna,Antonio Salomone,Vito Capriati Chem. Commun. 2013 49 10160

-

L. Huck,M. Berton,A. de la Hoz,A. Díaz-Ortiz,J. Alcázar Green Chem. 2017 19 1420

-

5. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acidTiziana Benincori,Elisabetta Brenna,Franco Sannicolò J. Chem. Soc. Perkin Trans. 1 1991 2139

939-52-6 (4-chloro-1-phenylbutan-1-one) Produtos relacionados

- 1805238-82-7(Methyl 3-(chloromethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-carboxylate)

- 2013745-13-4(3-(3-amino-5-fluoropyridin-2-yl)oxypropan-1-ol)

- 2680857-05-8(tert-butyl N-(2-fluoroprop-2-en-1-yl)carbamate)

- 1706449-14-0(3-bromo-5-(2-methyloxiran-2-yl)pyridine)

- 1394642-74-0(N-(3-Cyanotetrahydro-3-thienyl)-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzamide)

- 2137062-13-4(4-Oxazolecarboxylic acid, 5-(2R)-2-piperidinyl-)

- 39556-67-7((2-ethoxyethyl)hydrazine)

- 2025203-68-1(methyl 3-(1-tert-butyl-1H-pyrazol-4-yl)-2-hydroxypropanoate)

- 1529606-85-6(1-2-(1H-indol-3-yl)ethyl-N-methylcyclopropan-1-amine)

- 2580211-77-2(2-{(tert-butoxy)carbonylamino}-1-methyl-1H-1,3-benzodiazole-6-carboxylic acid)

Fornecedores recomendados

atkchemica

(CAS:939-52-6)4-chloro-1-phenylbutan-1-one

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:939-52-6)4-chloro-1-phenylbutan-1-one

Pureza:99%

Quantidade:100g

Preço ($):404.0